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Compound of Interest

Compound Name: (+)-Indolactam V

CAS No.: 84590-48-7

Cat. No.: B1630506

Get Quote

Executive Summary & Core Pharmacophore
Indolactam V (IL-V) is the core structural scaffold of the teleocidin class of tumor promoters. It

functions as a high-affinity activator of Protein Kinase C (PKC) by mimicking the endogenous

ligand sn-1,2-diacylglycerol (DAG).

Critical Stereochemical Distinction: Research unequivocally demonstrates that the biological

activity resides in the (-)-enantiomer ().

(-)-Indolactam V: Nanomolar affinity for PKC; potent tumor promoter.

(+)-Indolactam V: Biologically inert or significantly less potent (>1000-fold lower affinity).

Note: While the prompt references "(+)-Indolactam V analogs," the scientific consensus is that

the (+) scaffold is inactive. This guide focuses on the comparative potency of the biologically

active (-)-scaffold and its derivatives, using the (+) enantiomer as a negative control baseline.
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The potency of IL-V analogs is governed by three structural pillars:

The Indole Ring: Provides

-stacking interactions within the PKC C1 domain.

The 9-Membered Lactam Ring: Maintains the critical "twist" conformation required for

binding.

Hydrophobic Side Chains (C6/C7/N13): Mimic the lipid tails of DAG, anchoring the complex

to the cell membrane.

Comparative Potency Analysis
The following table synthesizes binding affinity (

) and functional potency (EC

) data for key analogs.

Table 1: Potency Landscape of Indolactam V Analogs
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Compound
Structure /
Modification

PKC Binding (

, nM)

Functional
Activity (EC

)

Specificity /
Notes

(-)-Indolactam V
Natural Core

(Active)
10 - 25

~30 nM (HL-60

Adhesion)

Broad PKC

activator; "Twist"

conformer

dominant.

(+)-Indolactam V
Enantiomer

(Inactive)
> 10,000 Inactive

Negative control;

fails to fit C1

domain pocket.

(-)-7-octyl-IL-V
C7-Hydrophobic

Chain
0.6 - 1.5 ~2 nM

Super-agonist;

mimics

Teleocidin B

potency.

Benzolactam V8
Lactam ring

constraint
15 - 30 ~50 nM

Increased

selectivity for

PKC

vs PKC

.

N-hexyl-IL-V N1-alkylation ~10
Nanomolar (Gli

inhibition)

Potent

Hedgehog/Gli

pathway

antagonist via

PKC.

Pendolmycin C7-dimethylallyl ~5 High

Natural analog;

high membrane

affinity.

Structural Determinants of Potency
Hydrophobic Amplification: Adding an alkyl chain (e.g., n-octyl) to the C7 position increases

potency by ~20-fold. This compensates for the lack of the terpene moiety found in natural
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Teleocidins, stabilizing the PKC-membrane complex.

Conformational Restriction (Benzolactams): Replacing the indole with a benzene ring

(Benzolactams) retains activity but alters isozyme selectivity. These analogs favor the "twist"

conformation over the inactive "sofa" form.

N1-Derivatization: Recent studies (e.g., J. Am. Chem. Soc.) highlight N-hexyl-IL-V as a

potent inhibitor of the Gli transcription factor, proving that modifications at the indole nitrogen

can redirect downstream signaling outcomes.

Mechanism of Action: PKC Activation Pathway
The following diagram illustrates how (-)-Indolactam V analogs bridge the PKC C1 domain to

the membrane, initiating downstream signaling (e.g., MAPK/ERK or Gli suppression).
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Click to download full resolution via product page

Figure 1: Mechanism of PKC activation. IL-V analogs bind the C1 regulatory domain, recruiting

cytosolic PKC to the membrane and locking it in an active conformation.

Experimental Protocols
To objectively compare potency, researchers must use self-validating assays. Below are the

standard protocols for Binding Affinity and Functional Translocation.

Protocol A: Competitive Binding Assay ([ H]PDBu
Displacement)
Objective: Determine the affinity (

) of an analog by displacing a radiolabeled standard (Phorbol 12,13-dibutyrate).

Preparation:

Isolate the PKC-rich particulate fraction from mouse brain or use recombinant PKC

isozymes.

Prepare assay buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl

, 0.5 mM CaCl

, 0.3% BSA.

Reaction Setup:

Control: 200

L Buffer + [3H]PDBu (4 nM final) + DMSO.

Test: 200

L Buffer + [3H]PDBu (4 nM) + Indolactam Analog (10

to 10
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M).

Non-Specific: Add excess unlabeled PDBu (10

M) to define background.

Incubation: Incubate at 4°C for 60 minutes (equilibrium).

Filtration:

Harvest on GF/B glass fiber filters using a cell harvester.

Wash 3x with ice-cold buffer to remove unbound ligand.

Quantification: Measure radioactivity via liquid scintillation counting.

Calculation:

Plot % Inhibition vs. Log[Concentration].

Calculate IC

and convert to

using the Cheng-Prusoff equation:

.

Protocol B: PKC Translocation Assay (Live Cell Imaging)
Objective: Visual confirmation of potency and membrane permeability.

Transfection: Transfect HeLa or CHO cells with a plasmid encoding PKC

-GFP or PKC

-GFP.

Baseline Imaging: Image cells using confocal microscopy (488 nm excitation) to establish

cytosolic distribution.
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Treatment:

Add Indolactam Analog (e.g., 100 nM) directly to the media.

Positive Control: 100 nM PMA (Phorbol 12-myristate 13-acetate).

Negative Control: 100 nM (+)-Indolactam V.

Time-Lapse: Capture images every 30 seconds for 15 minutes.

Analysis:

Potent Analog: Rapid accumulation of GFP signal at the plasma membrane (translocation t

< 5 min).

Weak/Inactive: GFP remains cytosolic.

Screening Workflow Diagram
This workflow ensures rigorous validation of novel analogs, filtering out inactive compounds

(like the (+) enantiomer) early.
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Figure 2: Screening workflow for Indolactam V analogs. CD spectroscopy is critical to ensure

the active (-) conformation is present before biological testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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